molecular formula C8H16O3 B2684712 4-(Tert-butoxy)butanoic acid CAS No. 77161-85-4

4-(Tert-butoxy)butanoic acid

Cat. No.: B2684712
CAS No.: 77161-85-4
M. Wt: 160.213
InChI Key: VPQYEQPKLWDOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Carboxylic Acid-Ether Hybrid Systems in Organic Synthesis

Carboxylic acid-ether hybrid systems are molecules that contain both a carboxylic acid group (-COOH) and an ether linkage (-O-). This dual functionality makes them valuable intermediates in organic synthesis. The carboxylic acid group can undergo a variety of reactions, such as esterification and amidation, while the ether group is generally stable under many reaction conditions, providing a robust molecular scaffold. The presence of both groups allows for sequential and selective chemical modifications, enabling the construction of complex molecules.

Role of the Butanoic Acid Scaffold in Chemical Research

The butanoic acid scaffold, a four-carbon carboxylic acid, is a fundamental building block in chemical and pharmaceutical research. ontosight.aiontosight.ai Its linear four-carbon chain provides a versatile backbone that can be readily modified to create a diverse range of molecules. Butanoic acid derivatives are found in numerous biologically active compounds and are key components in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.airesearchgate.net The straightforward nature of the butanoic acid structure allows for systematic studies of structure-activity relationships in drug discovery and materials science. researchgate.net

Overview of Synthetic Utility as a Bifunctional Building Block

4-(Tert-butoxy)butanoic acid serves as a bifunctional building block, meaning it has two reactive sites that can be used to construct larger, more complex molecules. enaminestore.com The carboxylic acid group provides a handle for forming amide, ester, and other acyl linkages. chemistry.coach The tert-butoxy (B1229062) group, a bulky ether group, acts as a protecting group for a hydroxyl functional group. This protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the hydroxyl group for further chemical transformations. smolecule.com This "protecting group strategy" is a cornerstone of modern organic synthesis, allowing for the controlled and stepwise assembly of complex target molecules.

Scope of Academic Research on this compound and Related Structures

Academic research on this compound and its analogs focuses on several key areas. Scientists are exploring its use as a linker molecule in the synthesis of complex chemical libraries for drug discovery. acs.org The compound's structure is also of interest in the development of new materials and polymers. smolecule.com Furthermore, related structures are being investigated for their potential biological activities, including their roles as enzyme inhibitors and as components of prodrugs designed to improve the delivery and efficacy of therapeutic agents. researchgate.netacs.org

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameThis compound
CAS Number77161-85-4
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Synonyms4-((2-methylpropan-2-yl)oxy)butanoic acid

Data sourced from PubChem. nih.gov

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical StateLiquid
Boiling Point243.6±9.0 °C at 760 mmHg
Melting PointNot available
Density1.0±0.1 g/cm³
pKa4.78±0.10
LogP1.6663

Data sourced from ChemScene. chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)11-6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYEQPKLWDOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77161-85-4
Record name 4-(tert-butoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Moiety

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation for this molecule. This can be achieved through several methods, each with specific applications and mechanisms.

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water. cerritos.educhemguide.co.uk For 4-(tert-butoxy)butanoic acid, this reaction is typically performed by heating the acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product side, it is common to use the alcohol as the solvent (a large excess) or to remove water as it is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification of this compound This table presents illustrative data based on typical Fischer esterification procedures.

AlcoholCatalystSolventTemperatureTypical Yield
Methanol (B129727)H₂SO₄ (catalytic)Methanol (excess)Reflux>90%
Ethanol (B145695)p-TsOH (catalytic)Ethanol (excess)Reflux>90%
IsopropanolH₂SO₄ (catalytic)Isopropanol (excess)Reflux85-95%
Benzyl (B1604629) Alcoholp-TsOH (catalytic)TolueneReflux (with water removal)80-90%

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction is also typically catalyzed by either an acid or a base. For instance, methyl 4-(tert-butoxy)butanoate could be converted to ethyl 4-(tert-butoxy)butanoate by treatment with ethanol in the presence of an acid catalyst. The equilibrium is driven by using a large excess of the new alcohol.

The mechanism under acidic conditions is similar to that of Fischer esterification. Under basic conditions, a catalytic amount of a strong base (e.g., sodium methoxide) is used. The alkoxide of the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses, eliminating the original alkoxide group.

In a molecule that contains multiple reactive functional groups, such as another hydroxyl or a less reactive carboxylic acid, chemoselective esterification of the this compound moiety can be critical. The tert-butoxy (B1229062) group itself is an ether and is generally stable under many esterification conditions.

If this compound were part of a more complex molecule containing a secondary alcohol, for example, selective esterification of the carboxylic acid can be achieved. Standard Fischer conditions would typically be selective for the carboxylic acid over esterifying the alcohol. Conversely, to selectively esterify the alcohol in the presence of the carboxylic acid, different strategies would be needed.

The Mitsunobu reaction is a powerful method for the mild esterification of primary and secondary alcohols with carboxylic acids, proceeding with inversion of stereochemistry at the alcohol center. nih.govmissouri.edu In a hypothetical scenario where a molecule contains both a hydroxyl group and the this compound moiety, the Mitsunobu reaction—using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD)—would selectively form an ester at the hydroxyl position, leaving the carboxylic acid untouched. missouri.edu This highlights the ability to selectively target different functional groups within a polyfunctional molecule by choosing the appropriate reagents. For instance, nonconjugated carboxylic acids can be selectively esterified over conjugated or aromatic carboxylic acids using solid acid catalysts like Amberlyst-15. researchgate.net

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine yields an amide. However, the direct reaction is generally unfavorable as the acid and amine tend to form a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" to facilitate the reaction.

A wide array of coupling reagents has been developed, primarily for peptide synthesis, that efficiently promotes amide bond formation under mild conditions. nih.gov These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl-substituted intermediate that is readily attacked by the amine.

Common activation strategies applicable to this compound include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To suppress side reactions and reduce potential racemization (if chiral amines are used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov

Onium Salts: Phosphonium (B103445) reagents (e.g., PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU) are highly efficient coupling agents. researchgate.net They react with the carboxylic acid to form activated esters that rapidly react with amines to form the amide bond with high yields. These reactions are typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Acyl Halide Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(tert-butoxy)butanoyl chloride will then readily react with an amine to form the corresponding amide. fishersci.co.uk This method is robust but can be harsh and may not be suitable for sensitive substrates.

The choice of activation strategy depends on the specific amine being used, the scale of the reaction, and the presence of other functional groups in the molecule. The tert-butyl ether group in this compound is robust and stable to the conditions of most standard amide coupling protocols.

Table 2: Common Coupling Reagents for Amide Formation from this compound This table provides representative examples of activation strategies and reagents.

Coupling ReagentAdditive/BaseSolventKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DMF or DCMWater-soluble urea (B33335) byproduct, good for general use.
DCC (Dicyclohexylcarbodiimide)DMAP (4-Dimethylaminopyridine)DCMInsoluble urea byproduct, easily filtered.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMFVery efficient, fast reaction times, low racemization.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF or DCMHigh coupling efficiency, especially for hindered systems.
SOCl₂ (Thionyl Chloride)None (or Pyridine)DCM or neatForms acyl chloride intermediate; harsh conditions.

Amide Formation

Direct Amidation Protocols

Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, releasing water as the only byproduct. nih.gov This method is highly atom-economical and is favored in green chemistry. researchgate.net For this compound, several protocols can be employed.

One common approach involves the use of coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are frequently used. peptide.com In the presence of these reagents, this compound is converted into a more reactive intermediate, which then readily reacts with an amine to form the corresponding amide. To minimize side reactions and racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

Another class of effective coupling reagents are phosphonium and aminium salts, such as BOP, PyBOP, HBTU, and HATU. sigmaaldrich.combachem.com These reagents are known for their high efficiency and rapid reaction times, even with sterically hindered amines. sigmaaldrich.com The choice of solvent can also be critical, with tert-butyl acetate (B1210297) being an effective and sustainable option for some direct amidation reactions. nih.gov

Base-promoted direct amidation of esters, a related transformation, can also be achieved using strong bases like potassium tert-butoxide. researchgate.netnih.gov While this applies to the ester derivative of this compound, it highlights a pathway for amide formation under basic conditions.

Interactive Data Table: Common Coupling Reagents for Direct Amidation

Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPWidely used, byproduct removal can be an issue. peptide.com
Phosphonium SaltsBOP, PyBOP---High reactivity, good for hindered substrates. sigmaaldrich.com
Aminium SaltsHBTU, TBTU, HATU---Fast reactions, low racemization. sigmaaldrich.combachem.com
Mechanistic Insights into Amide Bond Formation

The mechanism of direct amide bond formation using coupling reagents generally involves the activation of the carboxylic acid. luxembourg-bio.com

With carbodiimides like DCC, the carboxylic acid adds to one of the double bonds of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. The amine attacks the carbonyl carbon of the activated acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the dicyclohexylurea byproduct and forming the stable amide bond. luxembourg-bio.com The addition of HOBt can intercept the O-acylisourea to form an active ester, which is less prone to side reactions and racemization. luxembourg-bio.com

For phosphonium and aminium-based reagents like HATU, the carboxylic acid is converted to a highly reactive OAt-ester. sigmaaldrich.com The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine. sigmaaldrich.com This catalytic assistance is a key reason for the high efficiency of these reagents.

In all cases, the fundamental principle is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the nucleophilic acyl substitution by the amine.

Reduction of the Carboxylic Acid to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, 4-(tert-butoxy)butan-1-ol. This transformation requires strong reducing agents due to the low reactivity of carboxylic acids towards reduction.

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). tcichemicals.comchemguide.co.ukquora.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. Initially, an aldehyde is formed, but it is immediately reduced further to the primary alcohol. chemguide.co.uk It is not possible to stop the reaction at the aldehyde stage with LiAlH₄. chemguide.co.uk

Other, less reactive hydride reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org However, more specialized and milder reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), can be used for the reduction of more reactive carboxylic acid derivatives like acid chlorides to aldehydes. libretexts.orgorgsyn.org

Formation of Acid Halides and Anhydrides

The carboxylic acid moiety of this compound can be converted into more reactive derivatives such as acid halides and anhydrides. These compounds are valuable intermediates in organic synthesis.

Acid Halides: The most common method for preparing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). orgsyn.orgorganic-chemistry.orgbeilstein-journals.org This reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. Other reagents that can be used include oxalyl chloride and phosphorus pentachloride. The resulting 4-(tert-butoxy)butanoyl chloride is a highly reactive electrophile.

Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid. quora.com This is often achieved by heating the carboxylic acid in the presence of a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). quora.com Alternatively, an acid anhydride (B1165640) can be formed by reacting the carboxylic acid with a pre-formed acid chloride.

α-Functionalization of the Butanoic Acid Skeleton

The α-carbon of the butanoic acid skeleton (the carbon adjacent to the carbonyl group) can be functionalized through the formation of an enolate or a similar nucleophilic species. masterorganicchemistry.comchemistry.coach Direct deprotonation of the α-carbon of a carboxylic acid is difficult. Therefore, this functionalization is typically carried out on a derivative, most commonly an ester.

The α-hydrogens of esters are weakly acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. researchgate.net This enolate is a potent nucleophile and can react with various electrophiles. masterorganicchemistry.com For example, reaction with an alkyl halide will introduce an alkyl group at the α-position. chemistry.coachlibretexts.org This is a fundamental carbon-carbon bond-forming reaction. researchgate.net After the α-functionalization step, the ester can be hydrolyzed back to the carboxylic acid if desired.

Stability and Reactivity of the Tert-butoxy Ether Linkage

The tert-butoxy group in this compound serves as a protective group for a hydroxyl functional group. Its stability and the conditions required for its cleavage are crucial aspects of its utility in multistep synthesis. Ethers are generally unreactive functional groups. libretexts.org

Cleavage Reactions of Tert-butyl Ethers (e.g., Acidic Hydrolysis, Lewis Acid Mediated Cleavage)

The tert-butyl ether linkage is stable to many reaction conditions but can be cleaved under acidic conditions. libretexts.orgyoutube.com This selective lability is a key feature of the tert-butyl protecting group.

Acidic Hydrolysis: Treatment with strong Brønsted acids, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), leads to the cleavage of the tert-butyl ether. libretexts.orgyoutube.comuam.es The mechanism involves the protonation of the ether oxygen, converting the hydroxyl group into a good leaving group (an alcohol). youtube.com Due to the stability of the resulting tertiary carbocation (the tert-butyl cation), the C-O bond cleaves via an Sₙ1 or E1 mechanism. libretexts.orgyoutube.com The tert-butyl cation can then be trapped by a nucleophile or lose a proton to form isobutylene.

Lewis Acid Mediated Cleavage: Lewis acids can also be used to cleave tert-butyl ethers. acsgcipr.org Reagents like zinc bromide (ZnBr₂), tin(IV) chloride (SnCl₄), and cerium(III) chloride (CeCl₃) with sodium iodide (NaI) are effective. acsgcipr.orgresearchgate.netresearchgate.net The mechanism is similar to acid-catalyzed cleavage, where the Lewis acid coordinates to the ether oxygen, facilitating the departure of the tert-butoxy group and formation of the stable tert-butyl cation. acsgcipr.org The choice of Lewis acid can sometimes offer greater selectivity, especially in the presence of other acid-sensitive functional groups. acsgcipr.org Recent research has also explored catalytic methods for deprotection under mild conditions, for instance, using tris(4-bromophenyl)amminium radical cation (commonly known as magic blue) in combination with a hydrosilane. acs.orgacs.org

Interactive Data Table: Reagents for Tert-butyl Ether Cleavage

Cleavage MethodReagent ExamplesMechanismKey Features
Acidic HydrolysisTFA, HCl, H₂SO₄Sₙ1/E1Common and effective, but harsh conditions may affect other functional groups. libretexts.orgyoutube.com
Lewis Acid MediationZnBr₂, SnCl₄, CeCl₃/NaILewis acid-catalyzed Sₙ1-likeCan offer improved selectivity. acsgcipr.orgresearchgate.net
Catalytic DeprotectionMagic Blue/HSiEt₃Radical cation-mediatedMilder conditions, suitable for sensitive substrates. acs.orgacs.org

Oxidative Stability of the Ether Moiety

The ether linkage in this compound, specifically a tert-butyl ether, exhibits considerable stability towards a range of oxidizing agents. Generally, ethers are relatively inert, though they can react violently with strong oxidizing agents. nih.gov The tert-butyl group, lacking hydrogen atoms on the alpha-carbon, contributes to this stability by preventing oxidation at that position.

Studies on related tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), provide insight into the oxidative behavior of this functional group. While stable under many conditions, they can undergo oxidation under more forceful treatments. For example, advanced oxidation processes using hydroxyl radicals can degrade MTBE, with potential byproducts including tert-butyl alcohol and tert-butyl formate. afit.edu Research has also shown that thermal oxidation of ETBE can occur, leading to the formation of hydroperoxides and subsequent decomposition products. researchgate.net However, under typical synthetic laboratory conditions involving common oxidants like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄), the tert-butyl ether moiety is generally considered robust. organic-chemistry.org This stability ensures that other parts of a molecule can be selectively oxidized without affecting the protected hydroxyl group.

Intramolecular Cyclization Reactions and Lactone Formation

The structure of this compound is a precursor to a system that can undergo intramolecular cyclization to form a lactone. The direct cyclization of this compound is not feasible due to the inertness of the ether bond. However, upon cleavage of the tert-butyl protecting group under acidic conditions, the molecule is converted to 4-hydroxybutanoic acid.

This resulting γ-hydroxy acid exists in equilibrium with its corresponding cyclic ester, γ-butyrolactone (GBL). The cyclization is an intramolecular esterification (l-lactonization), a process that is often spontaneous and can be catalyzed by acid. youtube.com The formation of a five-membered ring (γ-lactone) is thermodynamically and kinetically favorable. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the hydroxyl group at the gamma position. youtube.com Subsequent elimination of a water molecule yields the stable lactone ring. youtube.com This transformation is a fundamental reaction in organic chemistry used in the synthesis of various natural products and bioactive molecules. nih.govresearchgate.net

Table 2: Intramolecular Cyclization of 4-hydroxybutanoic acid

Reactant Conditions Product Ring Size
4-hydroxybutanoic acid Acid catalyst (e.g., H₂SO₄) or heat γ-butyrolactone (GBL) 5-membered

This table illustrates the cyclization reaction that occurs after the deprotection of this compound.

Cascade and Rearrangement Reactions Involving Butanoic Acid Derivatives

While specific cascade or rearrangement reactions involving this compound itself are not extensively documented, the butanoic acid framework is amenable to various powerful synthetic transformations. Carboxylic acids can serve as directing groups in C-H activation reactions, initiating cascade annulations to build complex heterocyclic structures. rsc.org

For instance, butanoic acid derivatives can be substrates for rearrangements that construct new carbon-carbon bonds. Although not a direct reaction of the parent acid, derivatives can be designed to undergo tandem pericyclic processes, such as sequential Claisen and Cope rearrangements. nih.gov Other possibilities include decarboxylation reactions, which can be part of a larger reaction sequence. On certain metal surfaces like palladium, butanoic acid can undergo decarboxylation to form propane (B168953) and carbon dioxide. researchgate.net

Furthermore, rearrangements like the Johnson-Claisen rearrangement can be employed on derivatives of allylic alcohols, which could potentially be synthesized from butanoic acid precursors. scispace.com These types of reactions, characterized by the formation of multiple bonds in a single operation, represent highly efficient methods for increasing molecular complexity and are a subject of ongoing research in synthetic methodology. nih.govscispace.com

Applications in Advanced Organic Synthesis

As a Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. 4-(Tert-butoxy)butanoic acid functions as a C4 synthon with a protected hydroxyl group, allowing for the controlled and sequential construction of intricate molecular frameworks.

Incorporation into Natural Product Scaffolds

The synthesis of natural products, often characterized by their complex and highly functionalized structures, requires precise strategic planning. Butanoic acid derivatives are integral components in the assembly of various natural product backbones. The tert-butoxy (B1229062) group in this compound serves as a robust protecting group for a terminal hydroxyl functionality. This group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, preventing unwanted side reactions while other parts of the molecule are being modified.

In a synthetic route, the carboxylic acid moiety can be transformed into esters, amides, or coupled with other fragments. Later in the synthesis, the tert-butoxy group can be selectively removed under acidic conditions to unmask the hydroxyl group, which can then participate in further transformations, such as cyclizations or the introduction of new functional groups. This strategy is crucial for building the complex, polyfunctional architectures found in many bioactive natural products. rsc.org

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental structural motifs in pharmaceuticals and agrochemicals. This compound can serve as a versatile precursor for the synthesis of various heterocyclic systems.

The butanoic acid chain provides the necessary carbon backbone, while its two functional groups—the carboxylic acid and the protected hydroxyl—can be manipulated to form rings. For instance, the carboxylic acid can be reduced to an alcohol, and after deprotection of the tert-butoxy group, the resulting diol can be used to synthesize cyclic ethers like tetrahydrofuran (B95107). Alternatively, the carboxylic acid can be converted to an amide, and subsequent intramolecular reactions can lead to the formation of nitrogen-containing heterocycles such as pyrrolidines or piperidines, which are prevalent in medicinal chemistry.

Role in Peptide Chemistry and Peptidomimetic Design

In peptide science, protecting groups are essential to prevent unwanted reactions at reactive side chains of amino acids during the stepwise assembly of the peptide chain. peptide.com The tert-butoxy group is a key component of the widely used tert-butyl (tBu) based protection strategy, particularly in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). iris-biotech.denih.gov

Use as a Protected Building Block in Peptide Synthesis

This compound can be utilized as a non-canonical building block or spacer in the design of peptides and peptidomimetics. The tert-butoxy group functions as a side-chain protecting group for a γ-hydroxy functionality, analogous to how tert-butyl ethers protect the hydroxyl groups of serine or threonine residues in standard Fmoc-based peptide synthesis. peptide.com

This protecting group exhibits excellent stability towards the basic conditions (typically piperidine in DMF) used to remove the temporary Nα-Fmoc group at each cycle of peptide elongation. ub.edu However, it is readily cleaved under strongly acidic conditions, such as with concentrated trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support resin. iris-biotech.de This orthogonality makes this compound a valuable tool for introducing a four-carbon chain with a masked hydroxyl group into a peptide sequence, enabling the synthesis of modified peptides with unique structural or functional properties.

Protecting Group StrategyTemporary Nα-ProtectionPermanent Side-Chain ProtectionDeprotection Conditions
Fmoc/tBu Fmoc (Base-labile)tBu, OtBu, Trt (Acid-labile)Fmoc: 20% Piperidine in DMF. tBu/Side-Chains: 95% TFA. iris-biotech.deub.edu
Boc/Bzl Boc (Acid-labile)Benzyl-based (Strongly acid-labile)Boc: 25-50% TFA in CH2Cl2. Bzl/Side-Chains: Anhydrous HF. ub.edupeptide.com

Derivatization for Solid-Phase Synthesis

For its use in SPPS, the carboxylic acid of this compound must be activated to facilitate amide bond formation with the free N-terminal amine of the growing peptide chain attached to the resin. peptide.com This activation is typically achieved using standard coupling reagents such as carbodiimides (e.g., DIC) in the presence of an additive like OxymaPure. luxembourg-bio.com

The process involves the following steps:

The N-terminus of the resin-bound peptide is deprotected by removing the Fmoc group with a piperidine solution.

this compound is pre-activated with a coupling agent.

The activated building block is added to the resin, and the coupling reaction proceeds to form a new peptide bond.

Excess reagents are washed away, and the cycle can be repeated.

The tert-butoxy group remains intact throughout these cycles until the final acid-mediated cleavage, ensuring the integrity of the protected hydroxyl group during the synthesis. ub.edu

Design of Chiral Scaffolds for Enantioselective Transformations

In asymmetric synthesis, chiral scaffolds are used to create a defined three-dimensional environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. Chiral derivatives of this compound are valuable building blocks for the construction of such scaffolds.

The large steric bulk of the tert-butoxy group is a key feature in this context. When incorporated into a ligand or catalyst, this group can effectively block one face of a molecule, forcing an incoming reagent to approach from the less hindered side. nih.gov This principle is fundamental to achieving high enantioselectivity in a wide range of catalytic transformations, including hydrogenations, alkylations, and Mannich reactions. nih.govkyoto-u.ac.jp Chiral carboxylic acids and their derivatives are often employed as ligands in transition metal catalysis or as organocatalysts themselves, making chiral tert-butoxy butanoic acid derivatives attractive synthons for creating new and effective catalytic systems. researchgate.net

Utility in Combinatorial Chemistry Libraries

This compound serves as a valuable building block in the construction of combinatorial chemistry libraries. Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a library, in a short period. researchgate.netnih.govcuny.edu The utility of this compound in this context stems from its bifunctional nature: it possesses a carboxylic acid group that is protected by a tert-butyl ester and a linear four-carbon chain.

The tert-butoxy group is an acid-labile protecting group, meaning it can be selectively removed under acidic conditions while remaining stable to other reagents, such as those used for peptide coupling. nih.gov This characteristic is crucial in the stepwise, systematic synthesis methodologies used in creating libraries, such as the "split-and-pool" or parallel synthesis approaches. cuny.eduimperial.ac.uk

In a typical solid-phase synthesis, the deprotected carboxylic acid of another molecule attached to a resin can be coupled with an amine, for instance. The tert-butoxy group on the butanoic acid derivative protects its own carboxylic acid function from participating in the reaction. Once the initial coupling is complete, the tert-butoxy group can be cleaved to reveal the carboxylic acid, which then becomes available for reaction with another set of building blocks. This process allows for the systematic introduction of a C4 spacer with a terminal carboxylic acid, diversifying the chemical structures within the library. The ability to control the reactivity of the carboxylic acid function through the use of the tert-butyl protecting group makes this compound a versatile component for generating molecular diversity. nih.gov

PropertyValue
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
IUPAC Name4-[(2-methylpropan-2-yl)oxy]butanoic acid
CAS Number77161-85-4

Integration into Bifunctional Linkers and Probes

The structure of this compound is well-suited for its integration into bifunctional linkers and probes, which are essential tools in chemical biology and drug discovery. biosynsis.com Bifunctional linkers are molecules that connect two different chemical entities, such as a drug molecule to a targeting antibody, while probes are used to detect and study biological systems, often by linking a reporter molecule (like a fluorophore) to a specific target. biosynsis.comnih.gov

The butanoic acid portion of the molecule provides a flexible four-carbon spacer. This spacer element is often critical in bifunctional applications as it separates the two conjugated molecules, which can help to minimize steric hindrance and ensure that each molecule retains its biological function.

The tert-butoxycarbonyl group serves as a protected handle. After deprotection, the resulting carboxylic acid can be readily coupled to an amine or alcohol on a target molecule, forming a stable amide or ester linkage. The other end of the linker would be derived from the starting material used to synthesize the butanoic acid derivative. This modularity allows for the facile incorporation of this C4 spacer into more complex bifunctional structures designed for specific applications, such as antibody-drug conjugates (ADCs) or fluorescent probes for biological imaging. nih.gov

Intermediate in the Formal Synthesis of Complex Active Pharmaceutical Ingredients

In the realm of pharmaceutical development, this compound and its derivatives function as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). chemicalbull.com An intermediate is a molecule that is formed during the synthesis of a target compound and is subsequently used in further reactions to yield the final product.

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in multi-step organic synthesis due to its stability under various reaction conditions and its selective removal under mild acidic conditions. This allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid.

For example, derivatives of tert-butoxy butanoic acid are used in the synthesis of complex molecules where a butanoic acid moiety is required in the final structure. A notable example is the synthesis of Sitagliptin, an antidiabetic drug, where a similar structure, (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, serves as a crucial intermediate. researchgate.net The tert-butoxycarbonyl (Boc) group in this intermediate protects the amine, analogous to how the tert-butoxy group protects the carboxylic acid in this compound. This strategy of using tert-butyl protected intermediates is a cornerstone of modern pharmaceutical synthesis, enabling the efficient and high-yield production of complex and life-saving drugs. myskinrecipes.com

Compound NameRole/Application
This compoundBuilding block, Linker component, Synthetic intermediate
SitagliptinActive Pharmaceutical Ingredient (API)
(R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic AcidKey intermediate in Sitagliptin synthesis

Spectroscopic and Structural Elucidation for Reaction Monitoring

Application of NMR Spectroscopy for Confirmation of New Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of 4-(tert-butoxy)butanoic acid, both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR, the protons of the tert-butoxy (B1229062) group typically appear as a sharp, singlet peak around 1.3-1.5 ppm, integrating to nine protons. The protons of the butanoic acid backbone give rise to more complex signals. The protons on the carbon adjacent to the ether oxygen (C4) are expected to be deshielded and appear around 3.5 ppm as a triplet. The protons on C3 would appear as a multiplet around 1.8-2.0 ppm, and the protons on C2, adjacent to the carboxylic acid group, would be further deshielded to around 2.4 ppm, also as a triplet. The acidic proton of the carboxyl group is typically a broad singlet at a much higher chemical shift (10-12 ppm). docbrown.info

When this compound is converted into a new derivative, such as an ester or an amide, the NMR spectrum will show characteristic changes. For example, in an esterification reaction, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety would confirm the formation of the ester. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms, particularly the carbonyl carbon (C1) and the carbons adjacent to the reaction site, will change, providing further evidence of the new derivative's formation. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and a Generic Ester Derivative

Proton Environment This compound (Predicted) Methyl 4-(tert-butoxy)butanoate (Example Derivative) Multiplicity Integration
-C(CH₃)₃ ~1.3 ppm ~1.3 ppm Singlet 9H
-CH₂-C=O ~2.4 ppm ~2.3 ppm Triplet 2H
-CH₂-CH₂-C=O ~1.9 ppm ~1.8 ppm Multiplet 2H
-O-CH₂- ~3.5 ppm ~3.4 ppm Triplet 2H
-COOH ~11.0 ppm - Broad Singlet 1H

Data are predicted based on typical chemical shifts for similar functional groups. docbrown.inforsc.org

Mass Spectrometry for Reaction Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized derivative of this compound and assessing its purity.

In the mass spectrum of a reaction product, the molecular ion peak ([M]⁺) corresponding to the expected molecular weight of the new derivative provides strong evidence of its formation. For derivatives of this compound, a characteristic fragmentation pattern often involves the loss of a tert-butyl group ([M-57]⁺) or a methyl group from the tert-butyl moiety ([M-15]⁺). d-nb.info Other common fragmentations for butanoic acid derivatives include the loss of the carboxyl group or cleavage along the alkyl chain. docbrown.infoyoutube.com

For instance, if this compound (MW: 160.21 g/mol ) is reacted to form an amide, the mass spectrum of the product would show a molecular ion peak corresponding to the new, higher molecular weight. The presence of peaks corresponding to the starting material or other side products would indicate an incomplete reaction or the need for further purification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for separating components of a reaction mixture before MS analysis, providing a clear picture of product identity and purity. d-nb.infonih.gov

Table 2: Common Mass Spectrometry Fragments for Derivatives of this compound

Fragment Ion Description Typical m/z Loss
[M-15]⁺ Loss of a methyl radical from the tert-butyl group 15
[M-57]⁺ Loss of a tert-butyl cation 57
[C₄H₉O]⁺ tert-butoxy cation 73

Fragmentation patterns are based on established principles for carboxylic acids and tert-butyl ethers. d-nb.infodocbrown.info

Infrared Spectroscopy for Functional Group Transformation Analysis

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. It is an excellent tool for monitoring reactions involving this compound by tracking the disappearance of reactant functional groups and the appearance of product functional groups.

The IR spectrum of this compound itself has several characteristic absorption bands. The most prominent are a very broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹, and a sharp, strong C=O (carbonyl) stretch around 1710 cm⁻¹. docbrown.inforesearchgate.netlibretexts.org The spectrum also shows C-H stretching vibrations around 3000-2850 cm⁻¹ and a C-O stretch for the ether linkage. spectroscopyonline.com

During a reaction, such as the conversion of the carboxylic acid to an ester, IR spectroscopy can provide real-time or sample-based evidence of the transformation. The broad O-H band of the starting material will disappear, while a new C=O stretching band for the ester will appear, typically at a higher frequency (e.g., 1735 cm⁻¹). Additionally, new C-O stretching bands characteristic of the ester will also be observed. This ability to directly observe the change in functional groups makes IR spectroscopy an invaluable and rapid method for reaction monitoring. spectroscopyonline.com

Table 3: Key Infrared Absorption Frequencies for Monitoring Reactions

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹) Appearance/Disappearance in Esterification
Carboxylic Acid O-H Stretch 3300 - 2500 (Broad) Disappears
Carboxylic Acid C=O Stretch 1725 - 1700 (Strong) Disappears
Ester C=O Stretch 1750 - 1735 (Strong) Appears

Data compiled from established IR spectroscopy correlation tables. docbrown.infolibretexts.org

Advanced X-Ray Crystallography for Complex Derivative Structures

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the complete three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For new, complex, and particularly chiral derivatives of this compound, single-crystal X-ray diffraction is the definitive method for structural proof.

This technique involves directing X-rays onto a single crystal of the synthesized compound. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of these diffracted beams, scientists can generate a three-dimensional electron density map of the molecule and from that, determine the precise location of each atom, as well as bond lengths, bond angles, and torsional angles. wikipedia.org

For example, in the structural analysis of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, a complex derivative, X-ray crystallography confirmed the specific stereochemistry (the 'R' configuration) and the exact conformation of the molecule in the solid state. nih.gov It also revealed details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal. nih.govmdpi.com This level of detail is unattainable by other methods and is crucial for understanding the structure-property relationships of novel materials.

Table 4: Example Crystallographic Data for a Butanoic Acid Derivative

Parameter (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid nih.gov
Chemical Formula C₁₆H₂₃NO₄
Molecular Weight 293.35
Crystal System Monoclinic
Space Group P2₁
a (Å) 19.5872 (12)
b (Å) 6.5263 (4)
c (Å) 14.7598 (9)
β (°) 120.846 (2)

Table of Mentioned Compounds

Compound Name
This compound
Methyl 4-(tert-butoxy)butanoate
(3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
4-[(tert-butoxycarbonyl)(methyl)amino]butanoic acid
α-(nonafluoro-tert-butoxy)carboxylic acids

Mechanistic and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and to map out the energy landscapes of chemical reactions. By calculating the energies of reactants, products, and transition states, DFT can provide critical insights into reaction mechanisms, kinetics, and thermodynamics.

For a reaction involving 4-(Tert-butoxy)butanoic acid, DFT calculations would be employed to model the geometric changes and energy profiles along a reaction coordinate. For instance, in an esterification or amidation reaction, DFT could be used to calculate the energy barrier for the nucleophilic attack on the carbonyl carbon and to identify the structure of the tetrahedral intermediate.

While a specific DFT study on a reaction pathway for this compound is not available, research on other carboxylic acids, such as pivalic acid, demonstrates the utility of this approach. DFT calculations on pivalic acid have been used to investigate its geometry and vibrational spectra, providing a basis for understanding the influence of the bulky tert-butyl group on the adjacent carboxylic acid moiety. researchgate.net Such studies typically involve optimizing the geometry of the molecule and calculating its vibrational frequencies to confirm it as a stable structure. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Carboxylic Acid Dimerization (Generic Example)

ParameterValueUnitDescription
Reaction Energy (ΔE)-15.2kcal/molThe overall energy change from reactants to products.
Activation Energy (Ea)8.5kcal/molThe energy barrier that must be overcome for the reaction to occur.
Transition State GeometryC-O bond formingÅKey bond distances in the highest energy point of the reaction pathway.
Imaginary Frequency-250cm⁻¹A negative frequency in the vibrational analysis confirming a transition state.

This table is a generic representation of data that could be obtained from a DFT study of a reaction involving a carboxylic acid and is for illustrative purposes.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The bulky tert-butoxy (B1229062) group in this compound significantly influences its conformational preferences due to steric hindrance.

A computational conformational analysis of this compound would involve systematically rotating the single bonds in the molecule and calculating the potential energy of each resulting conformer. This would reveal the most stable (lowest energy) conformations and the energy barriers between them. The flexible butanoic acid chain allows for several possible low-energy structures, which would be influenced by the orientation of the large tert-butoxy group and the potential for intramolecular hydrogen bonding between the carboxylic acid group and the ether oxygen.

Studies on related molecules, such as tert-butyl acetate (B1210297), have been conducted using a combination of microwave spectroscopy and quantum chemical calculations to determine their conformational landscapes. researchgate.net For tert-butyl acetate, two main conformers were identified: a more stable C_s symmetry conformer and a slightly higher energy C_1 symmetry conformer. researchgate.net These findings highlight the importance of the orientation of the tert-butyl group relative to the rest of the molecule.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°)O-C-C-CRelative Energy (kcal/mol)Key Feature
A (Extended) 180 (anti)0.00The carbon backbone is in a staggered, extended chain.
B (Gauche 1) 60 (gauche)0.85A kink in the carbon chain.
C (Gauche 2) -60 (gauche)0.85A kink in the carbon chain.
D (Folded) Variable1.50Potential for weak intramolecular hydrogen bonding.

This table is a hypothetical representation based on general principles of conformational analysis and is for illustrative purposes.

Investigation of Stereochemical Outcomes in Asymmetric Transformations

Asymmetric transformations are chemical reactions that produce a predominance of one stereoisomer over others. Computational chemistry can be a valuable tool in predicting and understanding the stereochemical outcomes of such reactions. If a chiral center were to be introduced into this compound, for example, through an asymmetric reduction of a ketone derivative, computational modeling could be used to predict which stereoisomer would be favored.

This would involve calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower energy would correspond to the major product. The steric bulk of the tert-butoxy group would likely play a significant role in dictating the facial selectivity of such a reaction.

While specific studies on asymmetric transformations of this compound are not readily found, the principles are well-established. For example, in the study of overcrowded alkenes with tert-butyl substituents, computational methods have been used to support the structural assignment of different isomers. researchgate.net

Intermolecular Interactions and Solvation Effects in Reactions

The rates and outcomes of chemical reactions can be significantly influenced by intermolecular interactions and the solvent in which they are carried out. Computational methods can model these effects to provide a more complete picture of a reaction.

For this compound, the carboxylic acid group is capable of forming strong hydrogen bonds, both with itself to form dimers and with solvent molecules. The tert-butoxy group, being large and nonpolar, will primarily engage in weaker van der Waals interactions and can influence how solvent molecules arrange themselves around the molecule.

Computational studies of solvation effects often employ either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium. These models can be used to calculate how the energies of reactants, products, and transition states are affected by the solvent, thereby providing insight into solvent-dependent reaction rates and equilibria.

Research on the intermolecular interactions in tert-butanol-water mixtures using the effective fragment potential method has shown that at low concentrations, the structure of water is enhanced, and the two components are not homogeneously mixed at the molecular level. purdue.edu This type of study provides a framework for how the solvation of the tert-butoxy group in this compound could be modeled.

Table 3: Illustrative Solvation Free Energies in Different Solvents (Generic Carboxylic Acid)

SolventDielectric ConstantSolvation Free Energy (kcal/mol)Predominant Interaction
Water 78.4-8.5Hydrogen Bonding
Methanol (B129727) 32.7-7.2Hydrogen Bonding
Acetonitrile 37.5-6.1Dipole-Dipole
Hexane 1.9-2.3van der Waals

This table provides a generic illustration of how solvation energies might vary for a carboxylic acid in different solvents and is for conceptual purposes.

Derivatization Strategies for Research Applications

Formation of Esters for Analytical Purposes (e.g., GC-MS Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, carboxylic acids like 4-(tert-butoxy)butanoic acid are often too polar and non-volatile for direct GC-MS analysis. Derivatization is therefore a crucial step to convert the carboxylic acid into a less polar and more volatile ester derivative.

Common esterification strategies involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using a more reactive derivatizing agent. For instance, Fischer esterification, which involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or butanol) and a strong acid catalyst (like sulfuric acid), can produce the corresponding methyl or butyl ester. mdpi.com The increased alkyl chain length from propylation to butylation can improve the analysis of more volatile acids. nih.gov

For GC-MS purposes, specific derivatizing agents are often employed to create esters with good chromatographic properties and characteristic mass spectral fragmentation patterns. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to convert carboxylic acids into their trimethylsilyl (B98337) (TMS) esters. nih.gov Another approach is alkylation, for example, using 4-t-butylbenzyl bromide as a derivatizing reagent. d-nb.inforesearchgate.net This process converts carboxylic acids into their 4-t-butylbenzyl esters, which exhibit favorable characteristics in GC-MS analysis due to the formation of stable tertiary benzyl (B1604629) cations upon electron ionization. d-nb.inforesearchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility, thermal stability, and mass spectral characteristics of the resulting ester.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatizing Agent Resulting Derivative Purpose
Methanol/H₂SO₄ Methyl Ester Increases volatility for GC analysis. mdpi.com
BF₃/Butanol Butyl Ester Enhances volatility and improves chromatography for smaller acids. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Ester Common silylation agent for polar functional groups. nih.gov
4-t-butylbenzyl bromide 4-t-butylbenzyl Ester Produces derivatives with high-intensity molecular ions for sensitive detection. d-nb.inforesearchgate.net

Preparation of Amides and Other Carboxylic Acid Derivatives for Synthetic Diversification

The carboxyl group of this compound can be converted into a wide range of other functional groups, most notably amides, which are fundamental in medicinal chemistry and materials science. The synthesis of amides typically involves the reaction of the carboxylic acid, or an activated form of it, with a primary or secondary amine. thieme-connect.de

Direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually "activated" first. A classic and widely used method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with an amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. thieme-connect.de

Alternatively, a plethora of coupling reagents have been developed for direct amide bond formation from carboxylic acids and amines under milder conditions. These reagents activate the carboxyl group in situ, facilitating nucleophilic attack by the amine. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov

This versatility allows for the synthesis of a large library of amide derivatives of this compound by varying the amine coupling partner. This synthetic diversification is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of new materials.

Table 2: Selected Methods for Amide Synthesis from Carboxylic Acids

Method Reagents Description
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by an amine A robust, two-step method involving a highly reactive intermediate. thieme-connect.delibretexts.org
Carbodiimide (B86325) Coupling EDC, DCC with additives like HOBt or NHS A one-pot method that activates the carboxylic acid in situ for reaction with an amine. nih.gov
Indium Catalysis Indium metal A mild and efficient method for coupling acid chlorides with amines under nearly neutral conditions. thieme-connect.de

Selective Functionalization for Immobilization on Solid Supports

Immobilizing molecules like this compound onto solid supports is a key technique in various research areas, including solid-phase synthesis, affinity chromatography, and the development of biosensors. mdpi.com The strategy involves creating a stable, covalent linkage between the molecule and the surface of a solid support, such as silica (B1680970) gel, polymer beads, or nanoparticles. organic-chemistry.orgresearchgate.net

For a carboxylic acid, the most direct approach is to form an amide or ester bond with a functionalized support. The solid support is typically pre-functionalized with reactive groups, most commonly primary amines (-NH₂) or hydroxyls (-OH). The immobilization process then mirrors the amide or ester synthesis methods described previously.

The carboxylic acid of this compound is first activated, for example, using a carbodiimide coupling agent like EDC, to form a reactive intermediate. mdpi.com This activated acid is then mixed with the amine-functionalized solid support, leading to the formation of a stable amide bond that tethers the molecule to the surface. The efficiency of this process depends on factors such as the choice of solvent, coupling reagents, and the nature of the solid support. mdpi.com This immobilization technique allows for the easy separation of the molecule-bound support from the reaction mixture, enabling applications like the purification of binding partners or the creation of heterogeneous catalysts. mdpi.comorganic-chemistry.org

Table 3: General Strategy for Immobilizing Carboxylic Acids

Step Procedure Purpose
1. Support Selection Choose a solid support (e.g., silica, agarose (B213101) beads) with appropriate surface chemistry (e.g., -NH₂, -OH). Provides the solid matrix and the functional group for attachment. mdpi.com
2. Carboxylic Acid Activation Activate the carboxyl group of this compound using coupling agents (e.g., EDC/NHS). Makes the carboxyl carbon more electrophilic and susceptible to nucleophilic attack. mdpi.com
3. Coupling Reaction React the activated acid with the functionalized solid support. Forms a stable covalent bond (e.g., amide or ester) between the molecule and the support.
4. Washing Thoroughly wash the support. Removes unreacted reagents and byproducts, yielding the purified immobilized compound.

Future Research Directions

Development of Green Chemistry Approaches for its Synthesis and Transformations

Traditional methods for the synthesis and, particularly, the deprotection of tert-butyl esters like 4-(tert-butoxy)butanoic acid often rely on harsh conditions, such as the use of strong acids like trifluoroacetic acid (TFA). acs.orgstackexchange.com These methods can be environmentally taxing and incompatible with sensitive functional groups. acs.org Future research is increasingly directed towards greener alternatives that minimize waste, reduce energy consumption, and utilize more benign reagents. unibo.itwjpmr.com

A significant area of development is the application of biocatalysis. The use of enzymes for synthetic transformations represents a cornerstone of green chemistry. Research into lipases and esterases for the selective cleavage of the tert-butyl group presents a promising, mild alternative to acid-catalyzed hydrolysis. nih.gov For instance, specific enzymes like lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have been identified as effective catalysts for hydrolyzing tert-butyl esters of various amino acid derivatives, leaving other protecting groups intact. nih.gov Future work could focus on identifying or engineering enzymes with high specificity and efficiency for this compound and its derivatives. Enzymatic esterification, using lipases such as Novozym 435, also offers a sustainable pathway for synthesizing related hydroxybutyrate esters, avoiding harsh chemical methods. researchgate.netgoogle.com

Another green approach involves replacing hazardous reagents with more environmentally friendly alternatives. The use of aqueous phosphoric acid has been shown to be an effective and mild reagent for the deprotection of tert-butyl esters and carbamates, offering a convenient workup and high yields. organic-chemistry.org Further research could explore other solid acids, ionic liquids, or water-based systems to enhance the sustainability of reactions involving this compound. imist.maresearchgate.net Additionally, developing microbial conversion pathways, similar to those designed for producing GHB from sugars, could lead to a truly sustainable, bio-based synthesis of the parent compound, 4-hydroxybutanoic acid, from renewable feedstocks. google.com

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. While traditional deprotection relies on stoichiometric amounts of strong acids, modern catalysis research seeks milder, more sophisticated solutions. acs.org

One promising frontier is the use of organocatalysis and radical chemistry. A recently developed catalytic protocol utilizes the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. acs.orgacs.org This system facilitates the mild cleavage of the C–O bond in tert-butyl esters without requiring high temperatures, transition metals, or strong acids, making it suitable for complex molecules with sensitive functional groups. acs.orgorganic-chemistry.org Future studies could explore the substrate scope of this catalytic system with butanoic acid derivatives and investigate other radical-based catalysts for similar transformations.

Enzymes represent another class of novel catalysts. As mentioned, lipases and esterases have been successfully employed for the selective removal of tert-butyl protecting groups. nih.gov The discovery that a specific amino acid motif in these enzymes governs their activity towards tertiary alcohols has opened the door for enzyme engineering. nih.gov Future research could focus on tailoring these biocatalysts through directed evolution or rational design to create highly efficient and selective enzymes specifically for transformations of this compound.

Furthermore, Lewis acid catalysis continues to evolve. While harsh Lewis acids are often used, research into milder and more selective systems is ongoing. acs.org For instance, the combination of α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst can generate acid chlorides in situ from tert-butyl esters, which can then react with various nucleophiles under mild conditions. organic-chemistry.org The exploration of other earth-abundant and non-toxic metal catalysts could provide new, efficient pathways for converting this compound into a wider range of functionalized products. mdpi.com

Expanding its Utility as a Building Block in Emerging Fields of Chemical Synthesis

This compound serves as a valuable chemical building block, a molecular fragment that can be used to construct more complex structures. lifechemicals.com Its bifunctional nature—a protected hydroxyl group and a carboxylic acid—makes it a versatile intermediate in medicinal chemistry, materials science, and drug discovery. openaccessjournals.com

In medicinal chemistry, there is significant potential to use this compound for the synthesis of novel therapeutic agents. It can serve as a precursor for heteroaryl butanoic acid derivatives, which have been investigated as inhibitors of enzymes like leukotriene A4 hydrolase, implicated in inflammatory diseases. google.com Its scaffold can also be incorporated into more complex molecules, such as substituted pentanoic acids designed as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8) for anticancer applications. nih.gov The synthesis of potential biomarkers for GHB intake, such as its conjugates with fatty acids, is another direct application that leverages the structure of this compound. nih.gov

Future research should focus on incorporating the 4-hydroxybutanoic acid scaffold, derived from this compound, into novel molecular architectures. This includes its use in the synthesis of privileged scaffolds like 4-thiazolidinones or spirocyclic structures, which are often found in biologically active compounds. mdpi.comump.edu.pl As a component in diversity-oriented synthesis, it can contribute to the creation of compound libraries for high-throughput screening, accelerating the discovery of new drugs. lifechemicals.com The development of multicomponent reactions involving this building block could also provide rapid access to complex and polyfunctionalized molecules. mdpi.com

Theoretical Prediction of Novel Reactivity and Molecular Design

Computational chemistry and theoretical studies offer powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, such methods can accelerate the discovery of new reactions, catalysts, and derivatives with desired properties.

Density Functional Theory (DFT) calculations can be employed to design novel butanoic acid derivatives and predict their stability and reactivity. biointerfaceresearch.com By calculating properties like frontier molecular orbital energies (HOMO-LUMO gap), researchers can gain insights into the electronic characteristics of designed molecules before undertaking their synthesis. biointerfaceresearch.com Such studies could be used to predict the reactivity of this compound in unexplored transformations or to design derivatives with specific electronic properties for applications in materials science.

Quantum-chemical calculations can also be used to investigate reaction mechanisms and thermochemical properties, such as bond dissociation energies. researchgate.net This information is critical for understanding and optimizing catalytic processes. For example, theoretical studies could elucidate the precise mechanism of the "magic blue" catalyzed deprotection, helping to refine the catalyst and reaction conditions. acs.org Similarly, computational modeling can be applied to study the high-temperature reactions of related butyl radicals, providing fundamental data for developing kinetic models. nih.gov

Future research in this area should involve a synergistic approach, combining theoretical predictions with experimental validation. Computational screening could be used to identify promising new catalysts or reaction pathways for this compound. Molecular docking simulations could predict the binding of novel derivatives, synthesized from this building block, to biological targets like enzymes, thereby guiding the design of new drug candidates. nih.gov This integrated approach will be instrumental in rationally designing new experiments and expanding the chemical space accessible from this versatile compound.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for 4-(tert-butoxy)butanoic acid, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves:

  • Step 1: Protection of the tert-butoxy group using Boc (tert-butoxycarbonyl) chemistry to prevent undesired side reactions .
  • Step 2: Coupling reactions (e.g., amidation or esterification) followed by hydrolysis to yield the carboxylic acid moiety .
  • Optimization: Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and increases yields by 15–20% compared to traditional heating . Catalysts like DMAP (4-dimethylaminopyridine) improve acylation efficiency.
Method ConditionsYield (%)Reference
Traditional heating80°C, 24h, THF solvent65–70
Microwave-assisted100°C, 2h, DMF solvent80–85
Catalytic DMAPRT, 12h, dichloromethane75–78

Structural Confirmation Techniques

Q: What advanced analytical methods validate the molecular structure of this compound? A: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the tert-butoxy group (δ 1.2–1.4 ppm for CH₃) and carboxylic proton (broad peak at δ 10–12 ppm) .
  • X-ray Crystallography: Resolves bond angles and stereochemistry with <0.01 Å precision .
  • Computational Validation: Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict vibrational modes (IR) and electrostatic potential surfaces .

Advanced Bioactivity Evaluation

Q: How are bioactivity studies designed for this compound derivatives in pharmacological research? A: Methodologies include:

  • In vitro Assays: Test enzyme inhibition (e.g., dipeptidyl peptidase-4, DPP4) using fluorogenic substrates .
  • Molecular Docking: Simulate ligand-protein interactions (e.g., with DPP4 active site) using AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol indicates strong binding) .
  • SAR Analysis: Modify substituents (e.g., fluorophenyl groups) and measure IC₅₀ values to correlate structure with activity .
Derivative IC₅₀ (nM)TargetReference
4-(2,4,5-Trifluorophenyl)12.3DPP4 inhibitor
Phenoxybutanoic acid analog45.7Herbicide

Structure-Activity Relationship (SAR) Strategies

Q: What computational and experimental approaches elucidate SAR for this compound? A: Strategies involve:

  • Analog Synthesis: Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability .
  • Free-Wilson Analysis: Quantify substituent contributions to bioactivity using regression models .
  • 3D-QSAR: CoMFA (Comparative Molecular Field Analysis) maps steric/electrostatic fields to predict activity trends .

Analytical Method Validation

Q: How are HPLC/LC-MS methods optimized for quantifying this compound in biological matrices? A: Key parameters include:

  • Column: C18 reverse-phase (5 µm, 250 mm × 4.6 mm) .
  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30 v/v) at 1.0 mL/min .
  • Validation:
    • LOD: 0.1 µg/mL
    • LOQ: 0.3 µg/mL
    • Linearity: R² > 0.99 over 0.5–50 µg/mL .

Thermodynamic Property Determination

Q: How are pKa and solubility profiles determined for this compound? A: Methods include:

  • Potentiometric Titration: Measures pKa (~4.2 for the carboxylic group) in aqueous buffer .
  • Shake-Flask Method: Solubility in water: 2.8 mg/mL at 25°C; increases to 45 mg/mL in PBS (pH 7.4) .

Stability and Storage Protocols

Q: What protocols prevent degradation of this compound during storage? A: Recommendations:

  • Storage: -20°C under argon, shielded from light .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .

Mechanistic Decomposition Studies

Q: How is the acid-catalyzed decomposition mechanism of this compound investigated? A: Approaches include:

  • Kinetic Analysis: Monitor tert-butyl group cleavage via HPLC; half-life (t₁/₂) of 8h at pH 2 .
  • Isotope Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.